4-(Piperidin-1-ylsulfonyl)aniline
Overview
Description
4-(Piperidin-1-ylsulfonyl)aniline is a chemical compound with the molecular formula C11H16N2O2S. It is a sulfonamide derivative, which has garnered attention due to its wide range of biological activities, including antimicrobial and anticancer properties .
Mechanism of Action
Target of Action
The primary target of 4-(Piperidin-1-ylsulfonyl)aniline is Dihydrofolate Reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA. It is involved in the reduction of dihydrofolate to tetrahydrofolate, which is a critical step in the folate cycle .
Mode of Action
This compound interacts with DHFR by binding to its active sites . This binding inhibits the function of DHFR, thereby disrupting the folate cycle. As a result, the synthesis of nucleotides and DNA is hindered, which can lead to cell cycle arrest .
Biochemical Pathways
The inhibition of DHFR affects the folate cycle, a biochemical pathway critical for cell growth and division. The disruption of this pathway leads to a decrease in the production of nucleotides, which are essential for DNA replication. This can result in cell cycle arrest and potentially cell death .
Result of Action
The inhibition of DHFR by this compound can lead to cell cycle arrest, potentially resulting in cell death . This makes it a potential candidate for antimicrobial and anticancer therapies .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at room temperature for optimal stability . Furthermore, its chemical stability has been reported under recommended temperatures and pressures .
Biochemical Analysis
Biochemical Properties
4-(Piperidin-1-ylsulfonyl)aniline is known to interact with various enzymes and proteins. It has been found to inhibit dihydrofolate reductase (DHFR), a key enzyme involved in the folate pathway . This interaction is believed to be one of the primary mechanisms through which this compound exhibits its antimicrobial and antitumor activities .
Cellular Effects
In cellular processes, this compound has been observed to have significant effects. It has been shown to exhibit cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of DHFR, inhibiting the enzyme and thereby disrupting the folate pathway . This binding interaction leads to changes in gene expression and impacts cellular functions .
Metabolic Pathways
This compound is involved in the folate pathway due to its interaction with DHFR
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Piperidin-1-ylsulfonyl)aniline can be synthesized through various methods. One common approach involves the reaction of 4-nitroaniline with piperidine and sulfur dioxide, followed by reduction of the nitro group to an amine . Another method involves the reaction of 4-chloroaniline with piperidine and sulfur dioxide, followed by nucleophilic substitution .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-1-ylsulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the sulfonyl group can yield thiols.
Substitution: Nucleophilic substitution reactions can occur at the aniline or piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted aniline and piperidine derivatives.
Scientific Research Applications
4-(Piperidin-1-ylsulfonyl)aniline has numerous applications in scientific research:
Comparison with Similar Compounds
4-(Piperidin-1-ylsulfonyl)aniline can be compared with other sulfonamide derivatives:
4-(Morpholin-4-ylsulfonyl)aniline: Similar structure but with a morpholine ring instead of piperidine.
4-(Pyrrolidin-1-ylsulfonyl)aniline: Contains a pyrrolidine ring, leading to different biological activities.
4-(Piperazin-1-ylsulfonyl)aniline: Features a piperazine ring, which can alter its pharmacological properties.
These comparisons highlight the unique properties of this compound, particularly its potent inhibition of DHFR and its broad-spectrum antimicrobial activity .
Properties
IUPAC Name |
4-piperidin-1-ylsulfonylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-2-1-3-9-13/h4-7H,1-3,8-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTBIWZAAMPNBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284853 | |
Record name | 4-(Piperidine-1-sulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6336-68-1 | |
Record name | 6336-68-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39342 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Piperidine-1-sulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6336-68-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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